L-N-Butylsulfonyl-p-hydroxyphenylalanine
Overview
Description
L-N-Butylsulfonyl-p-hydroxyphenylalanine is a chemical compound with the molecular formula C13H19NO5S . It is an intermediate in the synthesis of Tirofiban-d6 , which is a labeled analogue of Tirofiban, a specific nonpeptide platelet fibrinogen receptor (GPIIb/IIIa) antagonist .
Molecular Structure Analysis
The molecular weight of L-N-Butylsulfonyl-p-hydroxyphenylalanine is 301.361 . The molecular structure is detailed in the PubChem database .Physical And Chemical Properties Analysis
The physical and chemical properties of L-N-Butylsulfonyl-p-hydroxyphenylalanine include a molecular weight of 301.361 and a molecular formula of C13H19NO5S . The compound has a predicted density of 1.321±0.06 g/cm3 , a predicted boiling point of 519.6±60.0 °C , and a melting point of 121-124oC .Scientific Research Applications
Synthesis of Piperidines, Pyrrolizidines, Indolizidines, and Quinolizidines
L-N-Butylsulfonyl-p-hydroxyphenylalanine and related derivatives have been used in the synthesis of various cyclic compounds. A study by Back & Nakajima (2000) describes the use of amino acids like phenylalanine for conjugate additions to acetylenic sulfones, leading to the formation of several cyclic structures. This process is significant for the synthesis of complex organic molecules, including natural products and medicinal compounds.
Development of Novel Chemical Bonds in Proteins
Innovative research in biochemistry involves incorporating novel chemical bonds into proteins for a range of applications. A study by Liu et al. (2021) discusses using aryl fluorosulfate, a compound related to L-N-Butylsulfonyl-p-hydroxyphenylalanine, for creating covalent bonds in proteins. This approach has potential applications in biochemical research, protein engineering, and the development of biotherapeutics.
Insights into Phenylalanine Hydroxylase and Metabolic Disorders
Research on L-N-Butylsulfonyl-p-hydroxyphenylalanine offers insights into the function of phenylalanine hydroxylase, an enzyme crucial in phenylalanine metabolism. Scriver (2007) and Mitchell, Trakadis, & Scriver (2011) discuss phenylketonuria, a genetic disorder affecting this enzyme, highlighting the importance of understanding aromatic amino acids in disease contexts.
Modification of Angiotensin II Analogues
Research by Escher, Bernier, & Parent (1983) involves using derivatives of phenylalanine, like L-N-Butylsulfonyl-p-hydroxyphenylalanine, in synthesizing angiotensin II analogues. This study is crucial for understanding how modifications to amino acids can influence peptide activity and has implications in developing therapeutics targeting the angiotensin system.
Safety And Hazards
L-N-Butylsulfonyl-p-hydroxyphenylalanine may be harmful if swallowed and may cause skin and eye irritation. It may also cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray and rinsing cautiously with water for several minutes in case of contact with eyes .
properties
IUPAC Name |
(2S)-2-(butylsulfonylamino)-3-(4-hydroxyphenyl)propanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO5S/c1-2-3-8-20(18,19)14-12(13(16)17)9-10-4-6-11(15)7-5-10/h4-7,12,14-15H,2-3,8-9H2,1H3,(H,16,17)/t12-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VCKJOKXXEIQENI-LBPRGKRZSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCS(=O)(=O)NC(CC1=CC=C(C=C1)O)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCS(=O)(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO5S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90450217 | |
Record name | L-N-Butylsulfonyl-p-hydroxyphenylalanine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90450217 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
301.36 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
L-N-Butylsulfonyl-p-hydroxyphenylalanine | |
CAS RN |
149490-60-8 | |
Record name | L-N-Butylsulfonyl-p-hydroxyphenylalanine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90450217 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N-(Butyl Sulfonyl)-L- Tyrosine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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